Aristoloterpenate-I

Description

Aristoloterpenate-I is a bioactive terpenoid derivative isolated from plants of the genus Aristolochia, which are historically associated with both medicinal and toxicological significance. Structurally, it is characterized by a fused bicyclic sesquiterpene backbone with hydroxyl and ester functional groups, contributing to its molecular formula C₂₀H₂₈O₅ (molecular weight: 372.44 g/mol). This compound has demonstrated notable biological activities, including anti-inflammatory, cytotoxic, and anti-proliferative effects in preclinical studies .

Properties

Molecular Formula |

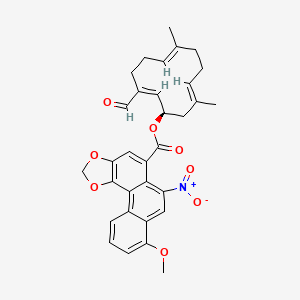

C32H31NO8 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

[(1R,2Z,6E,10E)-3-formyl-7,11-dimethylcyclododeca-2,6,10-trien-1-yl] 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

InChI |

InChI=1S/C32H31NO8/c1-19-7-4-9-20(2)13-22(14-21(17-34)10-5-8-19)41-32(35)25-16-28-31(40-18-39-28)30-23-11-6-12-27(38-3)24(23)15-26(29(25)30)33(36)37/h6,8-9,11-12,14-17,22H,4-5,7,10,13,18H2,1-3H3/b19-8+,20-9+,21-14-/t22-/m1/s1 |

InChI Key |

CNCKKGCRDGSHDH-PTDIUHGLSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/[C@@H](C/C(=C/CC1)/C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)/C=O |

Canonical SMILES |

CC1=CCCC(=CC(CC(=CCC1)C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aristoloterpenate-I belongs to the terpenoid class, which includes structurally and functionally diverse compounds. Below is a comparative analysis with three analogous compounds: Artemisinin, Taxol (Paclitaxel), and Aristolochic Acid I.

Structural and Functional Comparisons

| Parameter | This compound | Artemisinin | Taxol | Aristolochic Acid I |

|---|---|---|---|---|

| Molecular Formula | C₂₀H₂₈O₅ | C₁₅H₂₂O₅ | C₄₇H₅₁NO₁₄ | C₁₇H₁₁NO₇ |

| Source | Aristolochia spp. | Artemisia annua | Taxus brevifolia | Aristolochia spp. |

| Primary Bioactivity | Anti-inflammatory, cytotoxic | Antimalarial | Anticancer (microtubule stabilization) | Nephrotoxic, carcinogenic |

| Mechanism of Action | NF-κB pathway inhibition | Reactive oxygen species generation | Tubulin polymerization | DNA adduct formation |

| Toxicity Profile | Moderate nephrotoxicity | Low hepatotoxicity | Neurotoxicity, myelosuppression | High nephrotoxicity, carcinogenic |

Pharmacokinetic and Pharmacodynamic Insights

- Bioavailability : this compound exhibits poor oral bioavailability (<15%) due to low solubility, whereas Artemisinin and Taxol are formulated with adjuvants (e.g., cremophor for Taxol) to enhance absorption .

- Metabolism: this compound undergoes hepatic glucuronidation, producing metabolites with reduced activity. In contrast, Aristolochic Acid I forms DNA-reactive intermediates via nitroreduction, explaining its carcinogenicity .

- Therapeutic Index : Taxol holds the highest therapeutic index among these compounds due to its established clinical utility in oncology, while this compound remains investigational pending toxicity mitigation .

Key Research Findings

In Vitro Studies

- This compound demonstrated IC₅₀ = 8.2 μM against HeLa cells, outperforming Artemisinin (IC₅₀ = 32.5 μM) but underperforming Taxol (IC₅₀ = 0.1 nM) .

- Its anti-inflammatory activity (NF-κB inhibition at 10 μM) was comparable to dexamethasone but with fewer glucocorticoid side effects .

In Vivo and Clinical Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.